N-Phuric

Description

Structure

3D Structure

Properties

CAS No. |

5663-07-0 |

|---|---|

Molecular Formula |

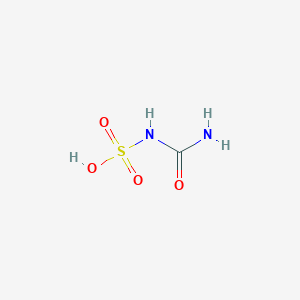

CH4N2O4S |

Molecular Weight |

140.12 g/mol |

IUPAC Name |

carbamoylsulfamic acid |

InChI |

InChI=1S/CH4N2O4S/c2-1(4)3-8(5,6)7/h(H3,2,3,4)(H,5,6,7) |

InChI Key |

CEQDTIAWONPGPC-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Reaction Mechanisms of N Phuric

Fundamental Chemical Reactions in N-Phuric Formation

The formation of this compound is fundamentally an acid-base neutralization reaction. amootiranian.com Urea (B33335) and sulfuric acid are combined to create concentrated solutions in which the primary components are urea-sulfuric acid reaction products. google.com Depending on the ratios of the reactants, different adducts are formed, which dictates the final characteristics of the product.

The numerical designations of this compound formulations correspond to specific stoichiometric ratios of urea and sulfuric acid, which in turn define the primary adduct formed. These formulations are designed for various applications, with compositions typically comprising 5 to 75 percent urea and 5 to 85 percent sulfuric acid by weight. google.com

This compound 15/49: This formulation is equivalent to monocarbamide dihydrogen sulfate (B86663), which is the adduct of one mole of urea with one mole of sulfuric acid (1:1 molar ratio). google.comgoogle.com

This compound 28/27: This product is equivalent to dicarbamide dihydrogen sulfate, the adduct formed from two moles of urea reacting with one mole of sulfuric acid (2:1 molar ratio). google.comgoogle.com

The reaction to form the monourea adduct is as follows: H₂NCONH₂ + H₂SO₄ → (H₂NCONH₂)·H₂SO₄ google.com

The reaction to form the diurea adduct is: 2(H₂NCONH₂) + H₂SO₄ → (H₂NCONH₂)₂·H₂SO₄

The different ratios result in products with distinct properties and chemical activities. mybluehost.me

Interactive Table: this compound Product Formulations

| Product Formulation | Equivalent Adduct Name | Urea:Sulfuric Acid Molar Ratio |

|---|---|---|

| This compound 15/49 | Monocarbamide Dihydrogen Sulfate | 1:1 |

| This compound 28/27 | Dicarbamide Dihydrogen Sulfate | 2:1 |

Data derived from patents describing urea-sulfuric acid reaction products. google.comgoogle.com

The interaction between urea and sulfuric acid is an acid-base reaction that forms stable complexes known as adducts. amootiranian.comgoogle.com In this reaction, the urea molecule acts as a weak base, and sulfuric acid is a strong acid. The process can also be described as the formation of a clathrate, a molecule in which the acid is sequestered within the structure, which reduces its dissociative properties compared to free sulfuric acid. customagronomics.com

The primary mechanistic steps involve the protonation of the urea molecule by the sulfuric acid. This leads to the formation of either monourea sulfate or diurea sulfate, depending on the molar ratio of the reactants present in the reaction zone. google.commybluehost.me When the urea-to-sulfuric acid molar ratio is 2 or more, the diurea adduct is the predominant product, with all of the sulfuric acid being present in this form. mybluehost.me Compositions with a 1:1 molar ratio consist primarily of the monourea-sulfuric acid adduct, which is considered the most chemically active form. mybluehost.me

Thermodynamic and Kinetic Aspects of this compound Synthesis

The synthesis of this compound is characterized by a significant release of heat, making thermodynamic management a critical aspect of its production.

The reaction between urea and sulfuric acid is highly exothermic, which presents a challenge for temperature control, especially in large-scale production. google.com The heat generated can increase the solution temperature rapidly. google.com If the temperature is not controlled, it can exceed the incipient decomposition temperature of the product, which ranges from approximately 155°F to 176°F (68°C to 80°C). google.comgoogle.com

Decomposition at these elevated temperatures can lead to the formation of toxic materials, such as ammonium (B1175870) sulfamate and/or sulfamic acid. google.com Therefore, a key control strategy is to maintain the reaction temperature below the decomposition point, typically within a range of 125°F to 170°F (52°C to 77°C). google.com This is achieved by carefully controlling the rate at which the reactants are added and by employing efficient heat exchange systems to manage the reaction exotherm. google.com The flow of irrigation water can also be used to dampen the reaction exotherm in certain applications. google.com

Chemical Characterization of this compound Complexes and Constituents

The final this compound product is a solution whose chemical character is defined by the specific urea-sulfuric acid adducts it contains.

Two stable adducts of urea and sulfuric acid have been identified:

Urea-hydrogen sulfate (Monourea-sulfuric acid adduct): This complex consists of one mole of urea and one mole of sulfuric acid. google.com It is the most chemically active of the adducts. mybluehost.me For optimal activity in certain applications, it is preferred that at least 70% to 100% of the sulfuric acid is present as the monourea adduct. mybluehost.me

Urea-sulfate (Diurea-sulfuric acid adduct): This adduct is formed from two moles of urea and one mole of sulfuric acid. google.com The diurea adduct exhibits little to no ability to hydrolyze polysaccharides, a key difference from the mono-adduct. mybluehost.me

The quantification of these adducts in a given this compound solution is dependent on the initial molar ratio of the reactants. A 1:1 molar ratio of urea to sulfuric acid will yield a product where the monourea adduct is the primary constituent. mybluehost.me Conversely, when the molar ratio is 2:1, the diurea adduct is the main product, and the monourea adduct is not present. mybluehost.me The concentration of urea and sulfuric acid can be determined through methods such as standard acid titration, mass spectrographic analysis, or liquid chromatography. google.com

Interactive Table: Properties of Urea-Sulfuric Acid Adducts

| Adduct | Molar Ratio (Urea:H₂SO₄) | Chemical Formula | Key Characteristic |

|---|---|---|---|

| Ureahydrogen sulfate | 1:1 | (NH₂)₂CO·H₂SO₄ | Most chemically active form. mybluehost.me |

Trace Component Analysis and Purity Assessment

The quality and efficacy of this compound for its intended applications are directly related to its purity and the presence of any trace components. A variety of analytical techniques are employed to ensure the product meets specific standards.

Analysis of Trace Metals

Given that the primary components are urea and industrial-grade sulfuric acid, trace metal contamination is a key parameter in quality control. The manufacturing process for sulfuric acid can introduce metallic impurities.

Common analytical methods for determining the concentration of trace metals include:

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This technique is widely used for the routine determination of a broad range of metallic elements. It offers a good balance of sensitivity, speed, and cost-effectiveness.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For applications requiring lower detection limits, ICP-MS is the preferred method. It can quantify trace and ultra-trace levels of contaminants with high precision.

Atomic Absorption Spectroscopy (AAS): While an older technique, AAS is still valuable for the quantification of specific metals and can be a more economical option in some analytical laboratories.

Table 1: Common Trace Metal Contaminants and Analytical Methods

| Contaminant | Typical Analytical Method | Common Industrial Source |

|---|---|---|

| Iron (Fe) | ICP-OES, AAS | Corrosion of steel equipment |

| Lead (Pb) | ICP-MS, GFAAS | Raw materials for sulfuric acid |

| Arsenic (As) | ICP-MS, Hydride Generation AAS | Raw materials for sulfuric acid |

| Cadmium (Cd) | ICP-MS, GFAAS | Raw materials for sulfuric acid |

GFAAS: Graphite Furnace Atomic Absorption Spectroscopy

Assessment of Purity

The purity of this compound is primarily defined by the concentration of its active ingredients, urea and sulfuric acid, and the absence of undesirable byproducts or contaminants.

Titration: The sulfuric acid content is typically determined by acid-base titration with a standardized base, such as sodium hydroxide. This classic analytical method provides reliable and accurate results for the bulk acid concentration.

High-Performance Liquid Chromatography (HPLC): The concentration of urea can be quantified using HPLC. This technique separates urea from other organic components, allowing for its precise measurement.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a rapid quality control tool to confirm the identity of the material and to screen for the presence of major organic impurities by analyzing the characteristic vibrational frequencies of the functional groups present.

The combination of these analytical techniques provides a comprehensive profile of the this compound mixture, ensuring its composition is within the specified limits for its intended use.

Chemical Reactivity and Environmental Transformations of N Phuric

Acid-Base Equilibrium and Protonation Dynamics

The acidic nature of N-Phuric, stemming from its sulfuric acid component, drives significant acid-base reactions in various environmental settings. Sulfuric acid is a strong diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner. This property is central to its interactions with alkaline substances commonly found in water and soil.

Interactions with Bicarbonate and Carbonate in Aqueous Solutions (H₂SO₄ + 2HCO₃⁻ → SO₄²⁻ + 2CO₂ + 2H₂O)

In aqueous solutions, particularly irrigation water with elevated alkalinity, the sulfuric acid component of this compound reacts vigorously with dissolved bicarbonates (HCO₃⁻) and carbonates (CO₃²⁻). This reaction effectively neutralizes the alkalinity. The provided equation illustrates the reaction with bicarbonate:

H₂SO₄ + 2HCO₃⁻ → SO₄²⁻ + 2CO₂ + 2H₂O

This reaction consumes bicarbonate ions, producing sulfate (B86663) ions (SO₄²⁻), carbon dioxide (CO₂), and water. The release of carbon dioxide is often observed as effervescence quora.comyoutube.com. This process is crucial in reducing the bicarbonate concentration in irrigation water, which can otherwise lead to the precipitation of calcium carbonate (limescale) and clog irrigation systems fluidfertilizer.orgverdegaalbrothers.comgrowabundant.com. Lowering the water pH through this reaction can neutralize a significant portion of the bicarbonate, preventing it from reacting with calcium and causing scale buildup fluidfertilizer.orgufl.edu.

Reactions with Soil Carbonates (e.g., CaCO₃) and pH Modulation (H₂SO₄ + CaCO₃ → Ca⁺⁺ + SO₄²⁻ + CO₂ + H₂O)

When applied to soils, particularly calcareous soils rich in calcium carbonate (CaCO₃), the sulfuric acid in this compound reacts with these solid carbonates. The reaction is represented by the equation:

H₂SO₄ + CaCO₃ → Ca⁺⁺ + SO₄²⁻ + CO₂ + H₂O

This reaction leads to the dissolution of calcium carbonate, producing calcium ions (Ca²⁺), sulfate ions (SO₄²⁻), carbon dioxide, and water fluidfertilizer.orgucanr.edudensem.edu. The consumption of calcium carbonate by the acid is a primary mechanism by which this compound can lower soil pH cropnutrition.comchemcopilot.com. This pH modulation is particularly important in alkaline soils where high pH limits the availability of essential plant nutrients cropnutrition.comchemcopilot.comhoriba.com. The extent of pH reduction depends on factors such as the amount of this compound applied, the buffering capacity of the soil (related to its carbonate content), and soil moisture cropnutrition.com. Applying this compound in a band can effectively react with bicarbonate to release calcium, improving water and nutrient penetration to the root zone verdegaalbrothers.com.

Solubilization and Complexation Mechanisms in Geochemical Systems

The acidic environment created by this compound's sulfuric acid component enhances the solubility of various minerals and compounds in soil and water, influencing the availability of essential plant nutrients and the mobility of ions.

Enhanced Solubilization of Essential Plant Nutrients (e.g., P, Zn, Fe, Mn, Ca)

Soil pH significantly impacts the availability of plant nutrients. In alkaline and calcareous soils, many essential nutrients, particularly phosphorus (P), zinc (Zn), iron (Fe), and manganese (Mn), are present in less soluble forms, making them less accessible to plants cropnutrition.comchemcopilot.comhoriba.com. The acidification caused by this compound application helps to dissolve these precipitated or adsorbed nutrient forms, increasing their concentration in the soil solution and thereby enhancing plant uptake chemcopilot.comtandfonline.com.

For instance, iron deficiency is common in high-pH soils because iron compounds like FeOOH have low solubility under alkaline conditions tandfonline.com. Sulfuric acid application enhances the solubility of iron-containing compounds, including iron oxides and silicate (B1173343) minerals, liberating iron into the soil solution researchgate.net. Similarly, phosphorus availability, which is often limited by precipitation with calcium in calcareous soils, is increased as the acid dissolves calcium carbonate and alters phosphate (B84403) speciation tandfonline.comresearchgate.net. Research indicates that sulfuric acid additions to calcareous soils can increase DTPA-extractable Fe and NaHCO₃-extractable P, leading to improved crop yields tandfonline.com. The dissolution of calcium carbonate also releases Ca²⁺, which can be beneficial in certain soil contexts verdegaalbrothers.com.

Ion Exchange Processes in Soil Colloids (e.g., Calcium-Sodium Exchange)

Soil colloids (clay and organic matter particles) have negatively charged surfaces that can adsorb cations (positively charged ions) from the soil solution. These adsorbed cations are in equilibrium with those in the soil solution and can be exchanged. In soils with high levels of exchangeable sodium (Na⁺), which can lead to poor soil structure and reduced water infiltration, the application of substances that increase the concentration of divalent cations like calcium (Ca²⁺) in the soil solution can facilitate the replacement of adsorbed Na⁺ with Ca²⁺ on the exchange sites.

The reaction of sulfuric acid with calcium carbonate releases a significant amount of soluble calcium ions (Ca²⁺) into the soil solution verdegaalbrothers.comdensem.edu. This increased concentration of Ca²⁺ promotes the exchange of Na⁺ adsorbed on soil colloids for Ca²⁺. This calcium-sodium exchange process helps to reduce the exchangeable sodium percentage (ESP) of the soil, improving soil structure, aggregation, and water movement psu.edu. While gypsum (calcium sulfate) is also used for this purpose, the acidification provided by this compound directly addresses the presence of carbonates and bicarbonates that contribute to sodicity and alkalinity issues verdegaalbrothers.compsu.edu.

Degradation Pathways and By-product Formation in Various Environments

The primary reactive component of this compound, sulfuric acid, undergoes neutralization reactions in the environment, leading to the formation of stable by-products.

In aqueous systems and soils containing bicarbonates and carbonates, the reaction with sulfuric acid produces sulfate ions (SO₄²⁻), carbon dioxide (CO₂), and water (H₂O) quora.comfluidfertilizer.orgdensem.edu. The sulfate ion is a relatively stable anion and is a plant nutrient. Carbon dioxide is a gas that is released to the atmosphere or can dissolve in water. Water is a ubiquitous component of these environments.

In calcareous soils, the reaction with calcium carbonate specifically forms calcium sulfate (CaSO₄), also known as gypsum verdegaalbrothers.comdensem.edu. Gypsum is a moderately soluble salt that can persist in the soil or be leached depending on soil moisture and drainage conditions.

The urea (B33335) component of this compound undergoes hydrolysis in the environment, catalyzed by the enzyme urease, to form ammonium (B1175870) (NH₄⁺) and carbon dioxide. The ammonium can then be converted to nitrate (B79036) (NO₃⁻) through nitrification under aerobic conditions. These processes contribute nitrogen to the soil, acting as a fertilizer component of this compound.

While sulfuric acid itself does not degrade in the typical sense (it reacts to form sulfates), its environmental impact is mitigated by these neutralization and transformation reactions. The by-products formed are generally less reactive and are either incorporated into the soil matrix, utilized by plants, or released as gases. However, excessive application can lead to over-acidification and potential issues related to high salt concentrations from the formed sulfates chemcopilot.compsu.edu. Acid sulfate soils, naturally occurring soils containing iron sulfides that can oxidize to form sulfuric acid, highlight the potential for environmental issues if acidification is not managed adelaide.edu.auchemcentre.wa.gov.au.

Illustrative Data Table: Impact of Sulfuric Acid on Soil Properties

While specific data for this compound's impact across a range of soils is proprietary or varies widely, research on sulfuric acid in calcareous soils provides insights into the expected changes. The following table conceptually illustrates the typical effects observed:

| Soil Property | Before Acidification (Calcareous Soil) | After Acidification (with H₂SO₄/N-Phuric) | Notes |

| pH | High (typically > 7.5) | Lowered | Extent depends on buffering capacity and application rate cropnutrition.comchemcopilot.com. |

| Available Phosphorus | Low | Increased | Due to dissolution of calcium phosphates tandfonline.comresearchgate.net. |

| Available Iron | Low | Increased | Due to dissolution of iron oxides and minerals tandfonline.comresearchgate.net. |

| Available Manganese | Low | Increased | Similar to iron, solubility increases at lower pH researchgate.net. |

| Exchangeable Sodium | Potentially High | Decreased | Ca²⁺ from CaCO₃ reaction displaces Na⁺ on colloids psu.edu. |

| Calcium Sulfate (Gypsum) | Low/Absent | Increased | By-product of reaction with CaCO₃ verdegaalbrothers.comdensem.edu. |

| Water Infiltration | Potentially Reduced (in sodic soils) | Improved | Due to improved soil structure from Na⁺ displacement psu.edu. |

| Carbon Dioxide Release | Low | Transient Increase | Gas produced during reaction with carbonates quora.comfluidfertilizer.orgdensem.edu. |

Note: This table is illustrative and represents general trends observed in research on sulfuric acid application to calcareous and sodic soils. Specific outcomes will vary based on soil type, composition, and application method.

Detailed Research Findings Example:

Studies have investigated the effects of sulfuric acid application rates on nutrient availability in calcareous soils. For example, research has shown that increasing concentrations of sulfuric acid applied to calcareous soils can lead to significant decreases in soil pH and corresponding increases in the availability of phosphorus, iron, zinc, and manganese researchgate.net. The beneficial effects on nutrient availability and crop yield have been observed to persist for several cropping seasons after application tandfonline.com. The dissolution of calcium carbonate is a key factor driving these changes, as it directly impacts pH and releases bound nutrients researchgate.net.

Thermal Decomposition Characteristics and Gaseous Emissions (e.g., Carbon Dioxide, Nitrogen Oxides, Sulfur Oxides).

This compound is stable under normal conditions of handling and storage. amazonaws.comportlandcleanair.orgportlandcleanair.orgamazonaws.com However, it can undergo decomposition when subjected to high temperatures. Heating this compound to dryness or above its boiling point of 212°F (100°C), specifically decomposing at temperatures exceeding 230°F (110°C), can lead to the release of hazardous decomposition products. agrian.comgreenbook.netamazonaws.comportlandcleanair.orgportlandcleanair.orgamazonaws.com

Thermal decomposition may generate irritating and toxic gases and vapors. amazonaws.comamazonaws.com Specifically, heating to dryness can cause the release of carbon dioxide gas. agrian.comgreenbook.net If the material is exposed to prolonged heat in a fire, oxides of carbon, nitrogen, and sulfur may be formed. portlandcleanair.orgportlandcleanair.org Small quantities of carbon dioxide may also be released under normal storage conditions. portlandcleanair.orgportlandcleanair.org

Here is a summary of thermal decomposition characteristics:

| Condition | Temperature Range | Potential Gaseous Emissions |

| Heating to dryness | Not specified, but implies elevated heat | Carbon dioxide agrian.comgreenbook.net |

| Heating above 230°F | > 230°F (> 110°C) | Carbon dioxide portlandcleanair.orgportlandcleanair.org |

| Prolonged heat in fire | Elevated temperatures | Oxides of carbon, nitrogen, and sulfur portlandcleanair.orgportlandcleanair.org |

Hydrolytic Stability and Environmental Persistence.

This compound is soluble and dispersible in water. portlandcleanair.orgportlandcleanair.orgamazonaws.com It is described as being easily soluble in cold and hot water. portlandcleanair.orgportlandcleanair.org While specific detailed research findings on the hydrolytic stability and environmental persistence of this compound (Monocarbamide dihydrogen sulfate) were not extensively detailed in the search results, its composition as a molecular addition compound of urea and sulfuric acid suggests that in aqueous environments, it would likely dissociate into its constituent components. Urea is highly soluble in water, and sulfuric acid is a strong acid that dissociates in water.

Some search results indicate that the products of degradation are less toxic than the product itself. portlandcleanair.orgportlandcleanair.org It is also mentioned as being non-persistent and non-cumulative when applied using normal agricultural practices. portlandcleanair.org Release to watercourses may cause effects downstream from the point of release. portlandcleanair.org Dissolved mineral salts may cause irritation of the digestive tract in fish, livestock, and wildlife. portlandcleanair.org The product should not contaminate water supplies and may be harmful to aquatic life. agrian.com

Chemical Compatibility and Incompatibility Studies with Other Agricultural and Industrial Materials

This compound exhibits specific compatibility and incompatibility characteristics with various materials commonly encountered in agricultural and industrial settings.

Interactions with Herbicide Active Ingredients and Their Stability.

This compound, also referred to as N-TAC, has shown potential as a herbicide activator. ucanr.edu In experimental work, the addition of this compound 15-49-0 at a rate of 3 to 5% by volume allowed for herbicide reductions of 20 to 30% while maintaining equal control. ucanr.edu Materials that have shown this effect include Roundup (glyphosate), MSMA, Paraquat, Dinitro, Goal (oxifluorfen), and 2,4-D. ucanr.edu N-TAC generally provides acidic protection from alkaline hydrolytic destruction of many herbicides. ucanr.edu

Here is a summary of herbicides with which this compound (N-TAC) has shown potential for enhanced activity:

| Herbicide Active Ingredient | Potential Interaction | Benefit |

| Roundup (Glyphosate) | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| MSMA | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| Paraquat | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| Dinitro | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| Goal (Oxifluorfen) | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| 2,4-D | Herbicide activator | Allows for reduced herbicide rates ucanr.edu |

| Many herbicides | Provides acidic protection | Protects against alkaline hydrolysis ucanr.edu |

Compatibility with Plant Growth Regulators and Biostimulants (e.g., NAA).

N-TAC (this compound) has shown promise in enhancing plant growth regulators such as NAA (Naphthalene Acetic Acid) for controlling root suckers on apricots. ucanr.edu NAA is a synthetic auxin used to prevent pre-harvest drop in apples and is compatible with a wide range of products, although small tests are recommended before mixing with previously untried materials. purdue.edu While the specific mechanism of enhancement by this compound on NAA is not detailed in the provided texts, the mention of this interaction suggests a positive compatibility and synergistic effect in certain applications.

Here is a summary of the interaction with NAA:

| Plant Growth Regulator | Interaction with this compound (N-TAC) | Observed Effect |

| NAA | Enhanced activity | Control of root suckers on apricots ucanr.edu |

Reactivity with Construction Materials for Storage and Application Systems (e.g., Polyethylene (B3416737), Polypropylene, 316L Stainless Steel).

This compound is corrosive to certain materials, particularly metals. It is extremely corrosive to copper, aluminum, and zinc. portlandcleanair.orgportlandcleanair.org It is also corrosive to mild steel, especially when diluted, and corrosive to 304 stainless steel. greenbook.netamazonaws.comportlandcleanair.orgportlandcleanair.org

However, several materials are considered acceptable for the construction of storage tanks, piping, and handling systems for this compound. Polyethylene, polypropylene, and 316L stainless steel are listed as acceptable materials for larger storage tanks and concentrated application. agrian.comportlandcleanair.orgportlandcleanair.orgfluidfertilizer.org Specifically, 316L stainless steel is considered slightly corrosive with this compound. agrian.comgreenbook.netamazonaws.comportlandcleanair.orgportlandcleanair.org Polyethylene tanks, particularly crosslinked polyethylene tanks with an appropriate lining (e.g., OR-1000 resin), have been tested and listed for compatibility with this compound formulations. polyprocessing.com Pumping equipment made of 316L stainless steel construction is recommended for handling spills. portlandcleanair.org

Materials to avoid include hypochlorites, sulfides, alkaline materials, nylon, nylon beads, copper, zinc, and their alloys (bronze, brass, galvanized metals). agrian.comgreenbook.netportlandcleanair.orgportlandcleanair.org

Here is a summary of material compatibility:

Agronomic and Ecological Research Applications of N Phuric

Soil Management and Remediation Strategies

Alkaline and sodic soil conditions present significant challenges in agriculture, impacting soil structure, water availability, and nutrient uptake by plants. N-Phuric is explored in research for its potential to mitigate these issues.

Mitigation of Soil Alkalinity and Sodic Soil Conditions

Soils with high alkalinity and sodicity are characterized by elevated pH levels and excessive sodium content, respectively. ashs.org These conditions can lead to poor soil structure and reduced water infiltration. qwestoffice.net this compound, being an acidic material, reacts with alkaline components in the soil, such as calcium carbonate, to lower soil pH. fluidfertilizer.orgresearchgate.netchemcopilot.com This acidification process can help to neutralize harmful salts in sodic and alkaline soils. novindrak.ir

In sodic soils, the application of acidic materials like this compound can release calcium, which then replaces sodium on clay particles. fluidfertilizer.orgcentaur-asiapacific.com This cation exchange process is crucial for ameliorating sodium toxicity and improving soil structure. fluidfertilizer.orgcentaur-asiapacific.com Research indicates that reclaiming sodic soil can involve applying calcium or acid-forming amendments and leaching with excess water. watereuse.org this compound is identified as a product used in this chemical dissociation and ion exchange method for managing salts and high soil pH. qwestoffice.net This reaction with bicarbonate can form calcium sulfate (B86663) (gypsum), which aids in displacing sodium. centaur-asiapacific.comverdegaalbrothers.com

Improvement of Soil Physical Properties: Water Infiltration and Drainage

High soil pH and excessive sodium can negatively impact soil physical properties, leading to reduced water infiltration and poor drainage. qwestoffice.netcentaur-asiapacific.comucanr.edu The acidification provided by this compound can improve soil structure. fluidfertilizer.orgcentaur-asiapacific.com By facilitating the replacement of sodium with calcium on clay particles, this compound can promote soil aggregation. fluidfertilizer.orgcentaur-asiapacific.com Improved soil aggregation creates larger pore spaces, which in turn enhances water infiltration and drainage. fluidfertilizer.orgcentaur-asiapacific.comucanr.eduresearchgate.net

Research suggests that injecting acidic materials like this compound into irrigation water can increase water infiltration and improve soil physical properties. ucanr.eduoregonstate.edumsu.edu This is particularly relevant in areas where irrigation water contains high levels of bicarbonates, which can contribute to soil sealing and hinder water percolation. ufl.educentaur-asiapacific.comverdegaalbrothers.com Acidification of irrigation water with this compound reacts with bicarbonates, preventing scale buildup in irrigation systems and reducing additional liming of the soil. fluidfertilizer.orgcentaur-asiapacific.com

Addressing Lime-Induced Chlorosis in Plant Systems

Lime-induced chlorosis is a plant condition characterized by yellowing leaves, often caused by the reduced availability of micronutrients, particularly iron, in alkaline or calcareous soils. flvc.orgcropnuts.comoregonstate.edu High soil pH locks up essential nutrients, making them inaccessible to plants. chemcopilot.comcropnuts.com The application of acids addresses the cause of lime-induced chlorosis by lowering soil pH and increasing the solubility and availability of these micronutrients. fluidfertilizer.orgchemcopilot.comcropnuts.com

This compound, as an acidifying agent, can help to make nutrients like iron, zinc, and manganese more available in alkaline soil conditions where they might otherwise form precipitous compounds with low water solubility. fluidfertilizer.orgchemcopilot.comflvc.orgcropnuts.com Studies indicate that acidifying irrigation water or applying acidic fertilizers like this compound can be effective treatments for addressing this issue. ufl.eduoregonstate.edu

Nutrient Management and Bioavailability Enhancement

Beyond its impact on soil physical and chemical properties, this compound plays a role in optimizing nutrient availability and uptake by crops.

Optimization of Nitrogen Delivery and Utilization in Crop Production

This compound contains nitrogen in the form of urea (B33335). ucanr.eduoregonstate.edugoogle.com As a nitrogen fertilizer, it contributes to the nitrogen requirements of crops, which is a vital nutrient for plant growth and development. itswatergroup.comgrowplant.org Research has investigated the use of this compound for efficient nitrogen fertilization in various cropping systems. ucanr.educa.gov

The acidic component of this compound can also influence nitrogen dynamics in the soil. While ammonium-based fertilizers generally have a greater potential to acidify soil compared to nitrate-based products, the specific formulation of this compound as a urea-sulfuric acid mixture provides both nitrogen and an acidifying effect. cropnutrition.comadelaide.edu.au Studies have explored the optimization of water-nitrogen interactions when using this compound in irrigation systems to improve fertilizer use efficiency and minimize leaching losses. ca.govca.gov

Facilitation of Phosphorus and Micronutrient Uptake in Alkaline Soil Conditions

In alkaline soils, the availability of phosphorus and essential micronutrients like iron, zinc, and manganese is often limited due to their tendency to form insoluble compounds at high pH. chemcopilot.comflvc.orgcropnuts.comcore.ac.uk this compound's acidifying action can increase the solubility of these nutrients, making them more available for plant uptake. tessenderlokerley.comfluidfertilizer.orgchemcopilot.comflvc.org

Impact on Rhizosphere pH and Nutrient Speciation.

Research indicates that the pH of the rhizosphere, the soil zone immediately surrounding plant roots, plays a crucial role in nutrient availability and uptake by plants. Acidification of the rhizosphere can influence the speciation and solubility of various nutrients, making them more accessible to plants. Studies have shown that processes such as the uptake of ammonium (B1175870) nitrogen by plant roots can lead to rhizosphere acidification. uni.luwikipedia.org Conversely, nitrate (B79036) uptake can cause alkalization of the rhizosphere. uni.luwikipedia.org

The application of acidifying agents, such as those containing sulfuric acid or urea-sulfuric acid mixtures, can directly lower soil and rhizosphere pH. This reduction in pH can enhance the availability of essential nutrients like phosphorus (P), iron (Fe), and potassium (K), particularly in alkaline or neutral soils where these nutrients may be less soluble. Research on tea trees, for instance, demonstrated that decreasing soil pH levels significantly impacted the availability of available nitrogen, phosphorus, and potassium in the rhizosphere soil, with lower pH leading to decreased availability in that specific study's context (pH range 3.29–5.32). However, other studies highlight that rhizosphere acidification generally increases the effectiveness of nutrients like zinc, cadmium, iron, phosphorus, and potassium by stimulating their uptake by plants. The impact of acidification on nutrient availability is complex and can depend on the specific soil type, initial pH, and the nutrient .

Furthermore, rhizosphere pH influences microbial communities and their activity, which in turn affects nutrient cycling. Changes in microbial diversity and enzyme activities related to nutrient cycling have been observed with shifts in soil pH.

Herbicide Efficacy and Synergistic Applications

The efficacy of many herbicides can be significantly influenced by the quality of the water used for spraying, particularly its pH. Research explores the use of acidifying agents, including urea-sulfuric acid mixtures, to optimize spray solution chemistry and enhance herbicide performance.

Mechanism of Action as a Herbicide Activator and its Influence on Application Rates.

Acidifiers function as herbicide activators primarily by lowering the pH of the spray solution. Many commonly used herbicides, particularly weak-acid herbicides like glyphosate, are more effective when the spray solution is slightly acidic. In alkaline water, these herbicides can become deprotonated (ionized), and the charged molecules are less readily absorbed by plant cuticles.

By lowering the spray solution pH, acidifiers ensure that a greater proportion of the herbicide molecules remain in their non-ionic, more lipophilic form, which facilitates their passage across the plant cuticle and into the plant tissues. This enhanced absorption can lead to improved weed control efficacy. Some research suggests that the addition of acidifiers can allow for achieving comparable weed control with reduced herbicide application rates. For example, studies have indicated that with the addition of urea-sulfuric acid products, equal weed control can potentially be obtained with herbicide reductions of 20% to 30%.

Role in Protecting Herbicides from Alkaline Hydrolysis.

Alkaline hydrolysis is a chemical reaction where pesticides break down in water with a high pH (greater than 7.0). This degradation can occur rapidly, especially at pH values above 8 or 9, significantly reducing the concentration of the active herbicide ingredient in the spray tank and, consequently, its effectiveness.

Acidifying agents, such as urea-sulfuric acid mixtures, counteract alkaline hydrolysis by lowering the pH of the spray solution, creating a more acidic environment where alkaline-sensitive herbicides are more stable. This protection ensures that the herbicide remains active for a longer period in the spray tank, maximizing the amount of active ingredient delivered to the target weeds. The rate of hydrolysis is dependent on the specific pesticide, water pH, and contact time.

Research on Tank Mix Combinations with Systemic Herbicides.

Research has explored the compatibility and synergistic effects of combining urea-sulfuric acid mixtures with systemic herbicides in tank mixes. These combinations can offer the dual benefits of weed control and nutrient delivery. Studies have shown successful experimental use of urea-sulfuric acid products in tank mixes with systemic herbicides like glyphosate. These combinations have demonstrated potential for effective weed control as a combined fertilizer and herbicide application. The acidic nature of the urea-sulfuric acid component in these tank mixes can provide the aforementioned benefits of enhanced herbicide uptake and protection against alkaline hydrolysis.

Irrigation System Integrity and Anti-Clogging Research

Clogging of irrigation systems, particularly drip irrigation, is a significant challenge in agriculture, often caused by the precipitation of minerals, biological growth, and suspended solids. Research investigates the use of acidifying agents like "this compound" to prevent and remediate mineral scale formation.

Prevention and Remediation of Mineral Precipitate Formation (e.g., Calcium Carbonate Scale).

Calcium carbonate (lime) precipitation is a common cause of chemical clogging in microirrigation systems, particularly when using water with a high pH (7.5 or higher) and significant levels of bicarbonate and calcium. As water evaporates or pressure decreases within the irrigation system, the solubility of calcium carbonate decreases, leading to the formation of solid deposits that can block emitters.

Acidification of the irrigation water is a widely recognized method to prevent and dissolve mineral precipitates like calcium carbonate. By lowering the pH of the water, acidifying agents increase the solubility of calcium carbonate, preventing its formation and helping to dissolve existing scale. Urea-sulfuric acid mixtures are used for this purpose, offering the advantage of simultaneously providing nitrogen and sulfur nutrients. Research has confirmed that acid injection effectively controls lime precipitation clogging in drip irrigation systems. Studies have evaluated the amount of acid required to lower water pH to a desired level (e.g., pH 4 or below 7) to prevent clogging. Continuous or intermittent injection of acid can be employed depending on the water quality and the rate of scale formation. While effective, the use of acidifying agents requires careful management to avoid potential corrosion of irrigation system components.

Research comparing different acidifying agents for preventing chemical clogging has been conducted. For example, a study evaluating hydrochloric acid, sulfuric acid, and phosphoric acid found phosphoric acid to be the most economical for acidification treatment in their specific test conditions. However, urea-sulfuric acid products are also widely used and recognized for their effectiveness in preventing drip irrigation emitter clogging, particularly in certain regions.

Role in Maintaining Optimal Irrigation Water pH and Quality

Maintaining optimal irrigation water pH and quality is crucial for preventing system clogging and ensuring nutrient availability to crops. Research indicates that this compound is effective in lowering the pH of alkaline irrigation water, primarily by neutralizing bicarbonates. fluidfertilizer.orggreatplainssoilfertility.org High bicarbonate levels, often found in water from deep aquifers, can lead to the precipitation of calcium carbonate and other minerals, causing blockages in irrigation emitters. greatplainssoilfertility.orgufl.edu

Studies have shown that acidifying irrigation water with this compound can prevent scale formation from calcium carbonate, iron oxides, and manganese oxides, which are common issues in subsurface drip irrigation (SDI) systems using hard water with high pH. greatplainssoilfertility.org For instance, research involving Colorado River water with a pH of 7.4-7.7 demonstrated that acidification to pH 6.5 using this compound and phosphoric acid helped maintain water quality for drip irrigation. sswm.info Another study aimed to lower water pH below 5.5 during chlorine injection periods using this compound acid to achieve free chlorine concentrations ranging from 14 to 18 mg/L for maintenance of SDI systems. ucdavis.edu Maintaining a target pH range, often cited around 6.5 to 6.8 for general acidification, is considered a critical preventive maintenance program for SDI systems. greatplainssoilfertility.org

The reaction of sulfuric acid in this compound with bicarbonate in water produces sulfate, carbon dioxide, and water, rendering carbonate and bicarbonate unreactive with calcium and thus preventing scale buildup in micro-irrigation systems and avoiding additional liming of the soil. fluidfertilizer.org This also helps prevent phosphate (B84403) fertilizers from reacting with calcium. fluidfertilizer.org

Studies on the Suppression of Root Intrusion in Subsurface Drip Irrigation Systems

Root intrusion into driplines is a significant challenge in subsurface drip irrigation systems, potentially reducing flow rates and causing blockages. Research has explored the use of this compound as a measure to help prevent this issue.

In alfalfa studies utilizing SDI, small amounts of Urea-Sulfuric Acid (this compound 15/49) were injected annually in the late fall at an approximate rate to help maintain emitter performance and prevent alfalfa root intrusion. irrigation.org While no evidence of root intrusion was found in one study, this was attributed to a combination of factors including the type of drip tubing used, continuous injection of phosphoric acid, and weekly injection of chlorine and this compound acid to significantly lower the pH for a short duration. ucdavis.edu Another evaluation of SDI on peppers noted that root intrusion was a problem in the second year, and the farm modified its operation, including maintaining water pH at 5.0 with this compound acid and periodically lowering it to 3.0 for a short duration, in addition to changing drip tape and system operation. calpoly.edu

These studies suggest that this compound, often used in conjunction with other practices like specific drip line types and periodic chlorine injections, can play a role in managing or suppressing root intrusion in SDI systems. ucdavis.eduirrigation.orgcalpoly.edu

Crop-Specific Performance and Agronomic Productivity Studies

This compound has been evaluated for its impact on the performance and productivity of various crops, both perennial and annual, across different agricultural regimes. Its contribution of both nitrogen and sulfur, along with its acidifying properties, can influence nutrient availability and plant growth. fluidfertilizer.org

Evaluation in Perennial Systems (e.g., Orchards, Citrus, Pomegranates, Blueberries)

Research in perennial systems, such as orchards, has investigated the use of this compound as a nitrogen source delivered through irrigation. Studies on pomegranate in California have supplied nitrogen as this compound (urea-sulphuric acid, 10% N) and AN-20 (ammonium nitrate, 20% N) through surface and subsurface drip irrigation. usda.gov These studies assessed the influence of nitrogen rate and drip application method on yield and fruit quality. usda.gov While increasing nitrogen rate did not always affect parameters like aril weight, soluble solids, or juice color, total season yield was significantly improved by subsurface drip irrigation at a specific nitrogen rate. usda.gov Total season yields and average fruit weights were generally higher with subsurface drip compared to surface drip irrigation. usda.gov

Fertigation research in drip and subsurface drip irrigation systems for perennial fruit crops like pomegranate aims to determine the effectiveness of different nitrogen application rates on maintaining adequate leaf tissue nitrogen levels, plant growth, yield, and fruit quality. ca.govca.gov The pH of the irrigation water in such studies is often automatically maintained at a specific level, for example, 6.5 +/- 0.5, when applying nutrients like phosphorus and potassium through continuous injection. ca.govca.gov

Assessment in Annual Field Crops (e.g., Alfalfa, Lettuce, Kentucky Bluegrass)

This compound has also been assessed in annual field crops. In alfalfa grown with subsurface drip irrigation, small amounts of Urea-Sulfuric Acid (this compound 15/49) were injected annually, providing small amounts of nitrogen and sulfur. irrigation.org While primarily used for emitter maintenance and root intrusion prevention in this context, the nutrient contribution is noted. irrigation.org

Studies on other annual crops and grasses, such as alfalfa and Kentucky bluegrass, have explored various nutrient management strategies and their impact on yield and nitrogen uptake. irrigation.orgk-state.edu While these studies may not exclusively focus on this compound, they provide context for the types of investigations conducted in annual systems where compounds like this compound, providing both acidity and nutrients, could be relevant. For example, research on alfalfa has investigated its role in nitrogen uptake from deeper soil profiles. irrigation.org Studies on Kentucky bluegrass have examined factors affecting its growth, such as burning practices. k-state.edu

Yield and Quality Responses across Diverse Agricultural Regimes

The impact of this compound on yield and quality responses has been observed across diverse agricultural regimes, particularly where water quality and nutrient delivery through irrigation are critical. The ability of this compound to facilitate the use of irrigation water with high bicarbonate levels by preventing clogging allows for more effective water and nutrient delivery, which can positively influence yield and quality. fluidfertilizer.orggreatplainssoilfertility.orgufl.edu

In processing tomatoes, the conversion to SDI systems with fertigation, potentially including acidifying agents like this compound to manage water quality, has been associated with significant yield increases and water savings. ca.gov While not solely attributable to this compound, its role in maintaining the functionality of the irrigation system is a contributing factor to improved productivity.

The efficiency of nutrient utilization, particularly nitrogen, is a key factor in maximizing crop yields and minimizing environmental impact. fao.org Research continually seeks to optimize nutrient application strategies across diverse crops and irrigation methods to improve yield and quality while enhancing nutrient use efficiency. fao.orgresearchgate.net

Here is a summary of some research findings related to this compound's applications:

| Application Area | Key Findings | Relevant Crops/Systems |

| Irrigation Water pH and Quality | Effective in lowering pH and neutralizing bicarbonates, preventing scale formation and emitter clogging. fluidfertilizer.orggreatplainssoilfertility.org Helps maintain target pH for optimal system performance. greatplainssoilfertility.org | Micro-irrigation, Subsurface Drip Irrigation (SDI) |

| Suppression of Root Intrusion in SDI | Used in conjunction with other methods (drip line type, chlorine injection) to help prevent root intrusion. ucdavis.eduirrigation.orgcalpoly.edu | Alfalfa, Peppers |

| Perennial Crop Performance (Orchards, Pomegranates) | Influences yield and fruit quality when used as a nitrogen source in fertigation. usda.gov Associated with higher yields in SDI systems. usda.gov | Pomegranates |

| Annual Crop Performance (Alfalfa) | Provides small amounts of N and S; used for emitter maintenance and root intrusion prevention. irrigation.org | Alfalfa |

| Yield and Quality Across Regimes | Contributes to improved productivity by maintaining irrigation system functionality and providing nutrients. fluidfertilizer.orgca.gov | Processing Tomatoes, various crops under fertigation researchgate.net |

Analytical and Methodological Approaches in N Phuric Research

Chemical Analysis and Characterization Techniques for N-Phuric Formulations

Characterizing this compound formulations involves determining the precise amounts of its primary components, nitrogen and sulfur, and identifying the specific chemical species present.

Quantitative Determination of Nitrogen and Sulfur Components

The quantitative analysis of nitrogen and sulfur in this compound formulations is fundamental to understanding their composition and intended use as fertilizers. This compound is primarily composed of total nitrogen, derived from urea (B33335), and soluble sulfur, often expressed as sulfuric acid equivalent or sulfate (B86663) agrian.comportlandcleanair.orgyarusco.com. For instance, this compound® 15/49 is reported to contain 15% total nitrogen (from Urea) and 16% sulfur (Sulfuric Acid Equivalent 49%) agrian.com. Another formulation, this compound® 10/55, contains 10% nitrogen amazonaws.com.

Standard analytical chemistry techniques are employed for the quantitative determination of these elements in fertilizer products. Methods for nitrogen determination can include techniques like the Kjeldahl method or combustion analysis, which measure total nitrogen. For sulfur, gravimetric methods (precipitating sulfate as barium sulfate) or turbidimetric methods can be used. More modern techniques might involve elemental analyzers. While specific detailed procedures for this compound were not extensively detailed in the search results, general methods for nitrogen and sulfur analysis in fertilizers are well-established. For example, spectrophotometric methods can be used for the determination of nitrogen species like nitrite (B80452) and nitrate (B79036) in various matrices, including soil and water edpsciences.org.

The reported compositions for different this compound formulations highlight the importance of quantitative analysis for product specification and quality control.

| Formulation | Total Nitrogen (N) | Soluble Sulfur (S) | Sulfuric Acid Equivalent |

| This compound® 15/49 | 15.00% (w/w) | 16.00% (w/w) | 49.00% |

| This compound® 10/55 | 10% | Not specified | 55% |

| This compound Acid | 15% (w/w), 19% (w/v) | 30% (w/w), 38% (w/v) | Not specified |

| This compound 15-49 | 15% | 96% (SO4) | Not specified |

| This compound® 28/27 | 28% | 9% | 27% |

Note: Data compiled from various sources agrian.comfluidfertilizer.orgyarusco.comamazonaws.comnovindrak.ircdms.net. Percentages may vary slightly between sources or represent typical values rather than guaranteed analysis agrian.comamazonaws.com.

Advanced Methodologies for Investigating this compound in Complex Environmental Matrices

The application of this compound in agriculture introduces it into complex environmental matrices like soil and water. Investigating its fate and effects requires advanced analytical methodologies.

Techniques for Monitoring Soil pH Dynamics and Buffering Capacity

This compound is known for its ability to lower soil and water pH, which is particularly beneficial in alkaline and sodic soils novindrak.irnewagtalk.comwkrec.orgoregonstate.edumsu.edudiamondkgypsum.comusda.govverdegaalbrothers.com. Monitoring soil pH dynamics after this compound application is critical to assess its effectiveness and potential impact on soil chemistry and plant growth.

Soil pH is typically measured using a pH meter with a soil-water or soil-salt solution suspension oregonstate.edu. For monitoring the effects of this compound, this involves collecting soil samples at various depths and time points after application and measuring the pH of the extracts. Studies have shown that this compound application can lead to localized changes in soil pH oregonstate.edu.

Techniques for assessing soil buffering capacity are also important. Buffering capacity refers to the soil's ability to resist changes in pH. Titration methods can be used to determine the buffering capacity of a soil sample, which helps predict how much this compound (or any acidic material) is needed to achieve a desired pH change and how long that effect might last. Titration tests are specifically mentioned in the context of determining the amount of this compound required to lower irrigation water pH wkrec.org. Buffer curves can also be generated to understand the relationship between acid addition and pH change in water fluidfertilizer.org.

Research findings indicate that the success of acidifying materials like this compound in soil depends on factors such as the presence of calcium carbonate in the soil msu.edu. The reaction of this compound with calcium carbonate produces gypsum, carbon dioxide, and water, which can help to improve soil structure and water infiltration fluidfertilizer.orgmsu.eduverdegaalbrothers.com.

Methods for Tracking Nutrient Mobilization and Transport in Soil Solutions

The acidification of soil by this compound can influence the availability and mobility of various nutrients. Lowering soil pH can increase the solubility of certain minerals, making nutrients like phosphorus, zinc, iron, and manganese more available for plant uptake fluidfertilizer.orgmsu.edu. Conversely, it can also affect the dynamics of other elements like calcium and sodium fluidfertilizer.orgmsu.eduverdegaalbrothers.com.

Tracking nutrient mobilization and transport in soil solutions involves analyzing the chemical composition of the soil water. Techniques for collecting soil solution include using porous ceramic cups or lysimeters installed in the soil profile. The extracted soil solution can then be analyzed for the concentration of various nutrient ions (e.g., nitrate, ammonium (B1175870), phosphate (B84403), sulfate, calcium, magnesium, sodium, potassium, micronutrients) using techniques such as Ion Chromatography (IC), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or Spectrophotometry fertilizerseurope.comiaea.orgusda.gov.

Studies investigating the effects of fertilizers like urea-sulfuric acid on nutrient availability in specific crops, such as blueberries, have measured nutrient concentrations in soil solution extracted using hydrophilic porous polymer samplers usda.gov. These studies track changes in ammonium and nitrate concentrations, as well as electrical conductivity (EC), which is an indicator of soluble salt levels in the soil solution usda.gov.

Understanding how this compound influences the speciation and transport of nutrients is crucial for optimizing fertilizer management and minimizing potential environmental impacts, such as nutrient leaching.

Analytical Approaches for By-product and Environmental Residue Quantification

While this compound is primarily composed of urea and sulfuric acid, its production and application can lead to the formation of by-products or leave residues in the environment. Identifying and quantifying these substances requires specific analytical approaches.

During the production or under certain conditions like heating to dryness, hazardous by-products or decomposition products can be released agrian.comamazonaws.com. For instance, heating this compound to dryness may cause the release of carbon dioxide gas agrian.com. In a fire, hazardous by-products can also be released amazonaws.com. Identifying these gaseous by-products would likely involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.

In the soil environment, the transformation of urea can lead to the formation of ammonium and subsequently nitrate through nitrification. The sulfur component is primarily in the form of sulfate. Under anaerobic conditions and in the presence of sulfate and urea, sulfate-reducing bacteria can potentially produce hydrogen sulfide (B99878) gas hctllc.com. Analytical methods for monitoring soil gases, such as gas chromatography, could be used to detect and quantify hydrogen sulfide.

Quantifying environmental residues of this compound components or their transformation products in soil and water involves similar techniques used for nutrient analysis, such as IC, ICP-AES, and spectrophotometry, to measure residual sulfate, nitrate, and ammonium. Additionally, techniques for analyzing organic residues, such as chromatography coupled with mass spectrometry (GC-MS or LC-MS), would be necessary to identify and quantify any persistent organic by-products or impurities from the urea component or manufacturing process pops.int. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, are often required to isolate and concentrate residues from complex environmental matrices before analysis researchgate.net.

Monitoring the environmental fate of this compound and its related compounds helps assess potential long-term effects on soil and water quality and the broader ecosystem.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a process that chemically modifies a compound to produce a new compound with properties more suitable for analysis. This is particularly useful when the target analyte lacks characteristics necessary for direct detection or separation by standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). slideshare.netslideshare.netmdpi.comlibretexts.orgresearchgate.net The goal is often to improve volatility, thermal stability, or detectability (e.g., by introducing a chromophore or fluorophore). slideshare.netslideshare.netmdpi.comlibretexts.orgresearchgate.net

Development of Derivatization Protocols for this compound Related Compounds.

The development of specific derivatization protocols for this compound, or compounds structurally related to it, would depend heavily on the functional groups present in the molecule. Common functional groups that often require derivatization for analysis include hydroxyl, amino, and carboxyl groups. slideshare.netslideshare.netlibretexts.orgsigmaaldrich.com

Typical derivatization techniques include silylation, acylation, alkylation, and esterification. slideshare.netslideshare.netamericanpharmaceuticalreview.com Silylation, for instance, replaces active hydrogens with silyl (B83357) groups, often increasing volatility and thermal stability, making compounds more amenable to GC analysis. slideshare.netslideshare.netlibretexts.orgsigmaaldrich.comsigmaaldrich.com Acylation can reduce polarity, while alkylation and esterification are used for compounds with acidic hydrogens. slideshare.net The choice of derivatization reagent and reaction conditions (temperature, time, catalysts) is critical for achieving complete and reproducible conversion of the analyte to its derivative. sigmaaldrich.comnih.gov

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. libretexts.org Pre-column derivatization is widely used and can enhance separation or detection. mdpi.comlibretexts.org Post-column derivatization is useful when the derivatives are less stable or when the reaction interferes with the separation. libretexts.org Solid-phase analytical derivatization (SPAD) is an alternative approach that combines extraction and derivatization in a single step on a solid phase, offering advantages in sample preparation efficiency. researchgate.net

For this compound, if it contains functional groups like amines, hydroxyls, or carboxylic acids, derivatization protocols would need to be developed and optimized. This would involve selecting appropriate derivatizing agents that react specifically and efficiently with this compound under controlled conditions. The resulting derivative should exhibit improved analytical properties, such as enhanced signal intensity in mass spectrometry or suitable chromatographic behavior. researchgate.netnih.gov For example, if this compound had amine groups, acylation or silylation could be explored to improve its detection by GC-MS or HPLC-MS. slideshare.netslideshare.netlibretexts.orgsigmaaldrich.comsigmaaldrich.com

Research findings in developing such protocols would involve detailed studies on reaction kinetics, optimization of reagent concentrations, reaction time, temperature, and solvent effects. nih.gov The stability of the derivatized product would also be a key consideration. libretexts.org Analytical validation would be necessary to ensure the protocol is accurate, reproducible, and sensitive for the intended application, such as quantification in complex matrices. nih.gov

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation are indispensable tools in modern chemical research, providing insights into molecular properties, interactions, and behavior that complement experimental studies. fiveable.mejstar-research.comnih.govmdpi.com For a compound like this compound, computational methods can be used to explore its theoretical properties, predict its reactivity, and assess its potential environmental fate.

Theoretical Studies on Molecular Interactions and Reaction Energetics.

Theoretical studies using computational chemistry methods, such as Density Functional Theory (DFT) and molecular mechanics, can provide detailed information about the molecular interactions involving this compound and the energetics of its potential reactions. fiveable.mejstar-research.comnih.govmdpi.comsolubilityofthings.comnrel.govmpg.deresearchgate.net

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into properties like molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.comsolubilityofthings.comnih.govresearchgate.net These parameters are crucial for identifying reactive sites within the this compound molecule and understanding its potential reaction pathways. jstar-research.commdpi.comsolubilityofthings.comnrel.gov

Computational studies can be used to explore the energy landscape of reactions involving this compound, identifying transition states and calculating activation energies. jstar-research.comnih.govsolubilityofthings.comnrel.govresearchgate.netrsc.orgrsc.orgresearchgate.net This helps in understanding reaction mechanisms and predicting the feasibility and outcomes of different reactions. jstar-research.comnih.govsolubilityofthings.comnrel.govresearchgate.netrsc.orgrsc.orgresearchgate.net For instance, DFT calculations can support proposed reaction mechanisms by evaluating the energetics of molecular complexes formed along the reaction coordinate. researchgate.net

Molecular mechanics, a classical physics-based approach, is often used for larger systems or for simulating molecular dynamics, providing insights into conformational changes and interactions between this compound and other molecules. fiveable.menih.govmpg.de Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reactions in complex environments, such as in solution or in the presence of biological molecules, by treating the reactive part with quantum mechanics and the rest of the system with molecular mechanics. mpg.denih.gov

Theoretical studies on this compound would involve optimizing its molecular geometry to find stable structures mdpi.com and calculating various electronic and thermodynamic properties. jstar-research.comnrel.gov By studying interactions with other relevant molecules (e.g., solvents, catalysts, or biological targets), computational methods can help predict binding affinities and the nature of intermolecular forces (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions). mdpi.commpg.deresearchgate.net

Predictive Models for Environmental Fate, Transport, and Impact.

Predictive models are essential for assessing the potential environmental behavior of chemical substances like this compound, including their distribution, persistence, and movement in different environmental compartments (air, water, soil, sediment). nih.govtrentu.carsc.orgup.ptresearchgate.netsustainability-directory.comacs.orgcdc.gov These models integrate the physicochemical properties of the chemical with environmental parameters to simulate its fate and transport. nih.govtrentu.carsc.orgup.ptsustainability-directory.comacs.orgcdc.gov

Key physicochemical properties that influence environmental fate include water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant. trentu.cacdnsciencepub.comnih.govepa.gov These properties govern how a chemical partitions between different environmental phases. trentu.cacdnsciencepub.comnih.govepa.gov

Environmental fate models range from simple equilibrium models (Level I models) that predict the partitioning of a chemical in a closed environment at steady state, to more complex multimedia models that account for transport processes (e.g., advection, dispersion) and transformation processes (e.g., biodegradation, hydrolysis, photolysis) in a dynamic environment. trentu.carsc.orgup.ptresearchgate.netsustainability-directory.comacs.orgcdc.govepa.govmdpi.com

For this compound, predictive models could estimate its distribution in air, water, soil, and sediment following its release into the environment. trentu.carsc.orgsustainability-directory.commdpi.com They can predict its persistence by considering degradation rates in different media. up.ptresearchgate.net Transport models can simulate its movement within and between environmental compartments, including potential for long-range transport. rsc.orgup.ptresearchgate.netsustainability-directory.comacs.orgcdc.govresearchgate.net

Predictive models also play a role in assessing the potential for bioaccumulation, which is the uptake of a chemical by organisms. cdc.govresearchgate.netoup.com The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's potential to accumulate in fatty tissues. cdc.govoup.com Bioconcentration factor (BCF) and bioaccumulation factor (BAF) models can provide more specific predictions of accumulation in organisms. cdc.govoup.com

By using these models with estimated or calculated physicochemical properties of this compound, researchers can gain insights into its likely environmental behavior and potential for widespread distribution or accumulation. nih.govtrentu.carsc.orgsustainability-directory.comacs.orgcdc.gov This information is crucial for conducting environmental risk assessments and informing potential management strategies, although specific impact assessments would require further data beyond fate and transport. rsc.orgsustainability-directory.comoup.com

Data Tables

As specific research data for "this compound" regarding derivatization yields, reaction energetics, or environmental partitioning is not available from the search results, representative data tables based on general principles are not feasible without making assumptions about the compound's structure and properties. However, if such data were available for this compound, they would typically be presented in tables such as:

Table X. Derivatization Yields for this compound under Different Protocol Conditions: This table would detail the efficiency of various derivatization reactions by showing the percentage yield of the derivatized this compound product under different conditions (e.g., varying reagent concentration, temperature, reaction time).

Table Y. Calculated Reaction Energies for Key Steps in the Transformation of this compound: This table would present theoretically calculated energy barriers and reaction energies for important chemical transformations involving this compound, obtained from quantum chemical calculations.

Table Z. Predicted Environmental Partitioning of this compound: This table would show the estimated distribution of this compound across different environmental compartments (air, water, soil, sediment) based on multimedia fate modeling, using its physicochemical properties as inputs.

Compound Names and PubChem CIDs

Future Research Directions and Theoretical Considerations

Development and Evaluation of Novel N-Phuric Analogues and Advanced Derivatives

Furthermore, research could focus on synthesizing derivatives that incorporate additional plant nutrients or beneficial elements, creating multi-functional compounds. The chemical structure of monocarbamide dihydrogen sulfate (B86663) (CH₆N₂O₅S) offers potential sites for modification or complex formation. nih.gov Studies could evaluate the efficacy and stability of these new compounds under various environmental conditions.

In-depth Mechanistic Studies on this compound Interactions with Microbial and Biological Systems

Detailed mechanistic studies are needed to fully understand how this compound interacts with microbial and biological systems in agricultural settings. The introduction of this compound into the soil and irrigation water creates a localized zone of low pH, which can significantly influence the structure and activity of soil microbial communities. Future research should aim to:

Characterize microbial community shifts: Employ advanced techniques like metagenomics and metatranscriptomics to analyze how this compound application alters the diversity, abundance, and metabolic activity of bacteria, fungi, and other microorganisms in the rhizosphere and bulk soil.

Investigate nutrient cycling processes: Conduct in-depth studies on the impact of this compound on key microbial-mediated nutrient transformations, such as nitrification, denitrification (particularly concerning N₂O emissions), phosphorus solubilization, and sulfur oxidation. Understanding these processes at a mechanistic level can inform strategies to optimize nutrient availability and minimize environmental losses.

Elucidate plant-microbe interactions: Research should explore how this compound influences beneficial plant-microbe symbioses, such as mycorrhizal associations and nitrogen-fixing bacteria, as well as its potential effects on soilborne plant pathogens.

Study direct biological effects: Investigate the direct physiological and molecular responses of plant roots and associated organisms to the components of this compound and their reaction products in the soil solution.

Such studies, potentially utilizing controlled environment experiments and field trials with detailed sampling regimes, would provide critical insights into the complex biological consequences of this compound use, moving beyond observational findings to a predictive understanding of its biological interactions.

Innovations in Application Technologies and Delivery Systems for Precision Agriculture Integration

Integrating this compound application with precision agriculture principles requires innovation in delivery technologies and systems. Current methods primarily involve injection into drip and micro-irrigation systems. nih.goveasylife.twwikipedia.orgfishersci.noatamanchemicals.com Future research and development should focus on:

Smart Injection Systems: Developing automated systems that can adjust the rate and timing of this compound injection based on real-time sensor data (soil pH, moisture levels, nutrient status, weather forecasts) and predictive models of crop nutrient demand.

Variable Rate Application: Exploring technologies for variable rate application of this compound within a field, accounting for spatial variability in soil properties and crop needs. This could involve integrating this compound injection systems with GPS and mapping technologies.

Novel Delivery Methods: Investigating alternative or complementary delivery methods that could improve the efficiency of this compound placement and reduce potential interactions with irrigation system components, while still leveraging its acidification and fertilization benefits. Research into materials resistant to the corrosive nature of this compound and its solutions is also crucial for equipment longevity. nih.gov

Monitoring and Feedback Systems: Developing advanced sensor technologies for monitoring the distribution and transformation of this compound components in the soil profile and providing real-time feedback for adjusting application strategies.

These technological advancements would enable more precise and efficient use of this compound, minimizing waste, reducing environmental impact, and optimizing crop response within precision agriculture frameworks.

Long-Term Environmental and Ecological Impact Assessments of this compound Use in Agricultural Landscapes

While this compound offers benefits for nutrient management and irrigation system performance, comprehensive long-term environmental and ecological impact assessments are critical. Future research should address:

Fate and Transport: Conducting multi-year studies across different soil types and climatic regions to track the long-term fate and transport of nitrogen and sulfur applied as this compound in the soil profile, including potential for leaching into groundwater or runoff into surface waters.

Greenhouse Gas Emissions: Continuing and expanding research on the impact of this compound application methods on greenhouse gas emissions, particularly nitrous oxide (N₂O). This includes evaluating emissions under various irrigation strategies (e.g., subsurface vs. surface drip) and environmental conditions.

Soil Health Indicators: Assessing the long-term effects of repeated this compound application on key soil health indicators, such as soil organic matter content, soil structure, microbial diversity and function, and enzyme activity.

Impact on Non-Target Organisms: Evaluating the potential long-term effects of this compound and its transformation products on non-target soil organisms, including invertebrates and beneficial insects, as well as potential impacts on aquatic ecosystems if runoff occurs.

Cumulative Effects: Studying the cumulative environmental effects of this compound use in agricultural landscapes at a regional scale, considering the combined impacts of multiple farms and diverse agricultural practices.

Rigorous, long-term studies are necessary to provide a holistic understanding of the environmental footprint of this compound and to develop best management practices that mitigate potential negative impacts.

Integration of this compound Research with Sustainable Agriculture Principles and Circular Economy Concepts

Future research on this compound should be increasingly integrated with the principles of sustainable agriculture and circular economy concepts. This involves viewing this compound not just as a conventional input but as a component within a larger, resource-efficient system. Research directions include:

Resource Efficiency: Investigating how this compound can be used to maximize the efficiency of water and nutrient use in agricultural systems, contributing to the conservation of valuable resources.

Nutrient Recovery and Reuse: Exploring the potential for recovering nitrogen and sulfur from waste streams (e.g., agricultural waste, wastewater) to be used in the production of this compound components, thereby closing nutrient loops and aligning with circular economy principles.

Synergy with Organic Systems: Researching how this compound can be effectively and sustainably integrated into farming systems that also utilize organic amendments and biological inputs, potentially enhancing nutrient cycling and soil health in a complementary manner.

Contribution to Climate Resilience: Investigating how the optimized use of this compound, particularly through precision application and its influence on nutrient availability and water use efficiency, can contribute to the resilience of agricultural systems in the face of climate change.

By aligning this compound research with these broader sustainability goals, its role in developing more environmentally sound and economically viable agricultural practices can be maximized.

Q & A

Q. How to integrate multi-omics data to resolve this compound's metabolic pathways?

- Methodological Answer :

- Network Analysis : Build interaction networks using tools like Cytoscape.

- Pathway Enrichment : Apply GSEA (Gene Set Enrichment Analysis) to identify overrepresented pathways.

- Machine Learning : Train classifiers to predict metabolite interactions from genomic data .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.